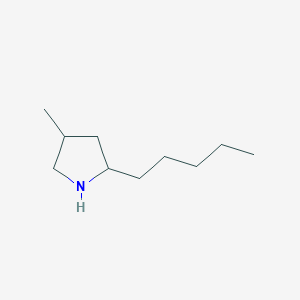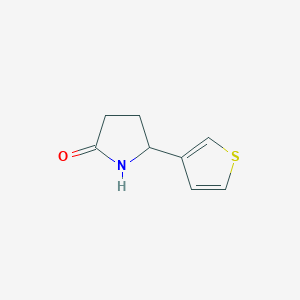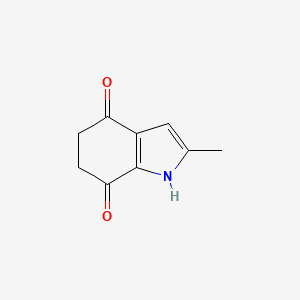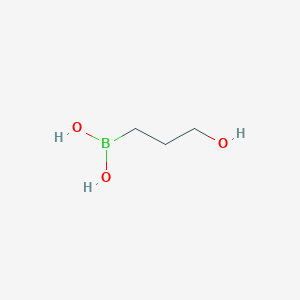
(3-Hydroxypropyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxypropyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its utility in organic synthesis, especially in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
準備方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Hydroxypropyl)boronic acid involves the hydroboration of alkenes. This process typically uses borane (BH3) or its derivatives, which add across the double bond of an alkene to form the corresponding boronic acid. The reaction is usually carried out under mild conditions, often in the presence of a solvent such as tetrahydrofuran (THF) .
Industrial Production Methods: On an industrial scale, this compound can be produced through the electrophilic trapping of an organometallic reagent with a boric ester. This method involves the reaction of an organometallic compound, such as an organolithium or Grignard reagent, with a boric ester like trimethyl borate (B(OMe)3) at low temperatures to prevent over-alkylation .
化学反応の分析
Types of Reactions: (3-Hydroxypropyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or borates.
Reduction: It can be reduced to form boranes.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions .
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted boronic acids, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(3-Hydroxypropyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: It is used in the development of sensors and probes for detecting biological molecules, such as sugars and amino acids, due to its ability to form reversible covalent complexes with these molecules.
作用機序
The mechanism by which (3-Hydroxypropyl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other Lewis bases. This property allows it to interact with a wide range of biological molecules, making it useful in the design of sensors and therapeutic agents. The molecular targets and pathways involved in these interactions include enzymes, proteins, and other biomolecules that contain hydroxyl or amino groups .
類似化合物との比較
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (3-Hydroxypropyl)boronic acid is unique among boronic acids due to its specific structure, which includes a hydroxypropyl group. This structure imparts unique reactivity and binding properties, making it particularly useful in applications that require the formation of reversible covalent bonds with biological molecules. In comparison, phenylboronic acid and methylboronic acid have different substituents, which affect their reactivity and applications. Vinylboronic acid, on the other hand, is more reactive due to the presence of a vinyl group, making it suitable for different types of chemical reactions .
特性
IUPAC Name |
3-hydroxypropylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9BO3/c5-3-1-2-4(6)7/h5-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMSHEVGMLRIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCO)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

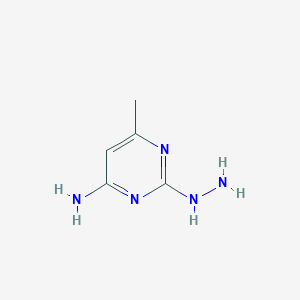

![4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline](/img/structure/B13106444.png)
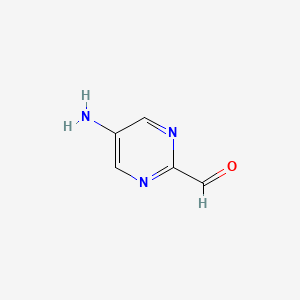
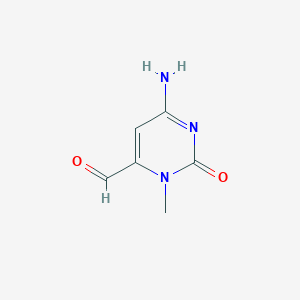
![2-Methyl-4,5,6,7-tetrahydro-2H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13106466.png)

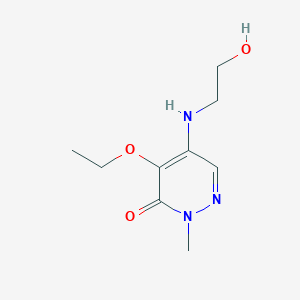

![3-(Pyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13106505.png)
